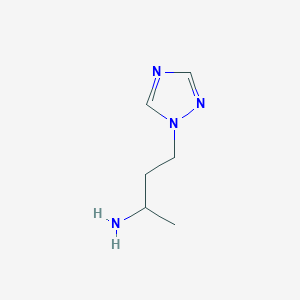

4-(1H-1,2,4-triazol-1-yl)butan-2-amine

説明

General Overview of 1,2,4-Triazole (B32235) Derivatives in Chemical Research

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, is a cornerstone in medicinal and materials chemistry. frontiersin.orgmdpi.com Derivatives of 1,2,4-triazole are the subject of extensive research due to their wide array of biological activities and diverse applications. lifechemicals.comnih.gov This structural motif is present in numerous commercially successful pharmaceuticals, highlighting its significance. For instance, Fluconazole is a well-known antifungal agent, while Ribavirin is a broad-spectrum antiviral drug. frontiersin.orglifechemicals.com

The unique structure of the 1,2,4-triazole ring allows it to interact with various biological targets through different non-covalent interactions, which is a key reason for its broad-spectrum bioactivity. frontiersin.org Research has demonstrated that these derivatives possess a remarkable range of pharmacological properties, including:

Antifungal nih.gov

Antiviral nih.gov

Anticancer chemmethod.com

Antibacterial chemmethod.com

Anti-inflammatory frontiersin.org

Anticonvulsant frontiersin.org

Beyond medicine, 1,2,4-triazole derivatives are explored in materials science and agrochemistry. nih.govrsc.org They have applications as corrosion inhibitors, in the formation of ionic liquids, and as components in polymers and dendrimers. lifechemicals.com The versatility and stability of the triazole ring make it a privileged scaffold in the design of novel functional molecules. nih.gov

Structural Significance of Amine-Functionalized Triazole Scaffolds in Organic Synthesis

The incorporation of an amine functional group onto a triazole scaffold introduces a site for further chemical modification and enhances the molecule's ability to form hydrogen bonds, which can be crucial for biological activity. Amine-functionalized triazoles are valuable building blocks in organic synthesis, providing a pathway to a wide range of more complex molecules. nih.govresearchgate.net

The amino group can act as a nucleophile or a base, allowing for the construction of larger, more diverse chemical libraries. Synthetic chemists utilize this reactivity to append various substituents, aiming to modulate the physicochemical properties and biological activities of the parent triazole compound. researchgate.net The synthesis of these scaffolds is an active area of research, with methods being developed to achieve efficient and regioselective access to these important intermediates. nih.govacs.org For example, reactions involving guanidine (B92328) derivatives and nitrile imines have been described for the regioselective synthesis of functionalized 3-amino-1,2,4-triazoles. nih.gov

The combination of the stable, aromatic triazole ring and the reactive amine group makes these scaffolds particularly attractive for the development of new therapeutic agents and functional materials. rsc.orgacs.org The ability to systematically modify the structure allows for the fine-tuning of properties to achieve desired outcomes in drug discovery and materials science.

Structure

3D Structure

特性

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-6(7)2-3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGGHRYHUQOMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=NC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 1h 1,2,4 Triazol 1 Yl Butan 2 Amine and Cognate Structures

Strategies for the Construction of the 1,2,4-Triazole (B32235) Moiety

The construction of the 1,2,4-triazole ring can be achieved through various synthetic strategies, primarily involving the formation of key carbon-nitrogen and nitrogen-nitrogen bonds through cyclization or cycloaddition reactions. frontiersin.orgresearchgate.net Precursors are chosen to provide the necessary two carbon and three nitrogen atoms that constitute the five-membered heterocyclic ring. Key starting materials often include amidines, imidates, amidrazones, hydrazones, and diazonium salts. frontiersin.orgresearchgate.net

1,3-Dipolar cycloaddition reactions represent a powerful tool for the synthesis of five-membered heterocycles. In the context of 1,2,4-triazoles, this typically involves the reaction of a 1,3-dipole with a dipolarophile. The regioselectivity of these reactions is a critical aspect, determining the substitution pattern on the final triazole ring. researchgate.net While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most famous example, leading to 1,2,3-triazoles, analogous strategies have been developed for 1,2,4-triazoles by employing different dipolar systems. nih.govnih.gov

The archetypal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high efficiency and regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. nih.govjetir.orgrsc.org However, direct synthesis of 1,2,4-triazoles via this specific azide-alkyne reaction is not feasible due to the inherent regiochemical outcome. Instead, copper catalysis is employed in alternative [3+2] cycloaddition strategies that lead to the 1,2,4-triazole core.

These methodologies often involve the copper-catalyzed reaction of different components. For instance, a copper-catalyzed intermolecular [3+2] cycloaddition has been demonstrated to afford 1,2,4-triazoles by trapping an intermediate nitrile ylide species with a diazonium salt. isres.org This approach provides a facile route to structurally diverse 1,2,4-triazoles from readily available starting materials under mild conditions. isres.org Similarly, copper catalysts have been used in the three-component coupling of diazo compounds, aryl diazonium salts, and nitriles to yield substituted 1,2,4-triazoles through a metal carbene intermediate. nih.gov Another effective copper-catalyzed system utilizes amidines and involves the oxidative functionalization of a C(sp3)-H bond, using molecular oxygen as the oxidant to synthesize 1,3-disubstituted 1,2,4-triazoles. isres.org

| Catalyst System | Reactants | Product | Key Features | Yield | Ref |

| Copper Catalyst | Nitrile Ylide Intermediate + Diazonium Salt | 1,2,4-Triazoles | Mild conditions, one-step process | Medium to High | isres.org |

| [Cu]/O₂ | Amidines + Trialkylamines/DMF/DMSO | 1,3-Disubstituted 1,2,4-Triazoles | Simple and adaptable catalytic system | Not specified | isres.org |

| Copper Catalyst | Diazo Compounds + Aryl Diazonium Salts + Nitriles | Substituted 1,2,4-Triazoles | Involves metal carbene intermediate | Good to Excellent | nih.gov |

| [phen-McM-41-CuBr]/O₂ | Amides + Nitriles | 3,5-Disubstituted 1,2,4-Triazoles | Cascade addition-oxidation-cyclization | Up to 91% | nih.govfrontiersin.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry, utilizing the high ring strain of cyclooctynes to accelerate the reaction with azides without the need for a metal catalyst. jcmarot.commagtech.com.cnwur.nl This bioorthogonal reaction is highly efficient and proceeds under physiological conditions. jcmarot.com While SPAAC, like CuAAC, classically yields 1,2,3-triazoles, the principles of catalyst-free cycloadditions are applicable to the synthesis of 1,2,4-triazoles using different starting materials. jcmarot.comnih.govnih.gov

Metal-free pathways to 1,2,4-triazoles often rely on [3+2] annulation reactions. A notable example is the reaction between aryl diazonium salts and isocyanides, which can be directed to form either 1,3- or 1,5-disubstituted 1,2,4-triazoles depending on the choice of catalyst, though metal-free variants have also been explored. frontiersin.org Another metal-free approach involves the [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactones to produce 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.org Furthermore, a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate provides a facile and efficient metal-free route to pharmaceutically relevant 3-trifluoromethyl-1,2,4-triazoles. nih.govfrontiersin.org

| Reaction Type | Reactants | Product | Key Features | Ref |

| [3+2] Cycloaddition | Aryl Diazonium Salts + Isocyanides | 1,3- or 1,5-Disubstituted 1,2,4-Triazoles | Regioselectivity can be catalyst-dependent | frontiersin.org |

| [3+2] Cycloaddition/Decarboxylation | Aryl Diazonium Salts + Azalactones | 1,3,5-Trisubstituted 1,2,4-Triazoles | Metal-free conditions | frontiersin.org |

| Multi-component Reaction | Trifluoroacetimidoyl Chlorides + Hydrazine Hydrate + TFBen | 3-Trifluoromethyl-1,2,4-Triazoles | Metal-free, scalable, broad substrate scope | nih.govfrontiersin.org |

Hydrazones are highly versatile precursors for the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. nih.govchempap.org Synthetic methods have been developed where hydrazones react with amines under metal-free, aerobic oxidative conditions to form 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org This transformation proceeds through a cascade process involving C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization. isres.orgorganic-chemistry.org The advantages of this methodology include readily accessible starting materials, mild operating conditions, and high yields. isres.org The reaction tolerates a wide range of functional groups on both the hydrazone and amine components, allowing for the synthesis of a diverse library of compounds. nih.gov

Diazo compounds are valuable synthons in heterocyclic chemistry, often serving as carbene precursors or participating in cycloaddition reactions. nih.govd-nb.info The synthesis of 1,2,4-triazoles can be achieved through the reaction of diazo compounds with nitriles, often mediated by a catalyst. nih.gov A novel pathway involves the activation of a donor/acceptor diazo compound by a diazonium salt under metal-free conditions. nih.govacs.org This forms a key diazenium (B1233697) intermediate which, in the presence of a nitrile, undergoes addition, cyclization, and decarboxylation to yield substituted 1,2,4-triazoles with high efficiency. nih.gov This method provides a new route to complex heterocycles under mild conditions. nih.govacs.org Photochemical methods have also been developed, where the photoexcitation of an azodicarboxylate generates a triplet species that reacts with diazoalkanes and nitriles to form the 1,2,4-triazole ring. d-nb.info

Molecular iodine has emerged as an effective and inexpensive catalyst or mediator for a variety of organic transformations, including the synthesis of 1,2,4-triazoles. nih.gov Iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides is one such approach, where a common solvent like DMF can serve as the carbon source for the methine unit in the final triazole product. isres.org This method is noted for its simple operation and insensitivity to air and moisture. isres.org Similarly, the reaction of hydrazones with amines can be effectively catalyzed by iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to produce 1,2,4-triazoles in high yields. nih.gov

Beyond iodine catalysis, other metal-free protocols have been established. An oxidant- and metal-free three-component reaction of isothiocyanates, amidines, and hydrazines has been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org This process involves C–S and C–N bond cleavage and the formation of new C–N bonds in a one-pot procedure, highlighting its environmental friendliness and efficiency. isres.org Another innovative metal-free approach utilizes D-glucose, a renewable biomass source, as a C1 synthon in the oxidative cyclization of trifluoroacetimidohydrazides. isres.org

| Methodology | Precursors | Key Reagents/Conditions | Product | Key Features | Ref |

| Iodine-Mediated Cyclization | Trifluoroacetimidohydrazides | I₂, DMF (as C1 source) | 3-Trifluoromethyl-1,2,4-triazoles | Metal-free, simple operation | isres.org |

| Iodine-Catalyzed Synthesis | Hydrazones + Amines | I₂/TBHP | 1,3,5-Trisubstituted 1,2,4-triazoles | Metal-free, aerobic oxidation | nih.govisres.org |

| Three-Component Reaction | Isothiocyanates + Amidines + Hydrazines | None (Metal/Oxidant-free) | 1H-1,2,4-Triazol-3-amines | Environmentally friendly, gram-scale | isres.org |

| Biomass-Derived Synthesis | Trifluoroacetimidohydrazides | D-glucose (as C1 synthon) | 3-Trifluoromethyl-1,2,4-triazoles | Metal-free, renewable reagent | isres.org |

Regioselective 1,3-Dipolar Cycloaddition Reactions

Methodologies for Incorporating the Butane-2-amine Side Chain

The introduction of the butane-2-amine side chain onto a 1H-1,2,4-triazole core is a critical step in the synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine. Various synthetic strategies can be employed to achieve this, primarily starting from ketone analogs, epoxide intermediates, or halogenated precursors. These methods offer different advantages concerning yield, selectivity, and scalability.

Amination Reactions of Ketone Analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)butan-2-one)

A common and versatile approach for synthesizing the target amine is through the amination of the corresponding ketone, 4-(1H-1,2,4-triazol-1-yl)butan-2-one. This transformation can be accomplished via several related pathways.

Reductive amination is a powerful method in organic synthesis for the formation of amines from ketones or aldehydes. organic-chemistry.org This process typically involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia), which is then reduced to the final amine without being isolated. nih.gov A variety of reducing agents can be employed, each with specific selectivities and reactivities.

Key aspects of this approach include the choice of the reducing agent and the reaction conditions. Mild hydride reagents are often preferred as they selectively reduce the protonated imine intermediate over the starting ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective for this transformation due to their reduced reactivity towards ketones at neutral or slightly acidic pH. organic-chemistry.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is another robust method for this reduction.

| Reducing Agent | Amine Source | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Ammonium (B1175870) acetate, Ammonia (B1221849) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild, selective, tolerates acid-sensitive groups. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH3CN) | Ammonium acetate, Ammonia | Methanol (MeOH), Ethanol (EtOH) | Effective at slightly acidic pH; toxic cyanide byproduct. |

| H2/Palladium on Carbon (Pd/C) | Ammonia | Methanol (MeOH), Ethanol (EtOH) | Clean, high yield; requires specialized hydrogenation equipment. |

| Ammonia Borane (NH3-BH3) | Ammonia | Methanol (MeOH) | Stable and efficient reagent for reductive amination. |

This methodology represents a two-step variation of reductive amination where the intermediate is more explicitly formed before reduction. The first step involves the nucleophilic addition of an amine (e.g., ammonia) to the carbonyl group of 4-(1H-1,2,4-triazol-1-yl)butan-2-one. This reaction, often catalyzed by acid, forms a hemiaminal which then dehydrates to yield an imine intermediate.

In the second step, this isolated or in-situ generated imine is reduced to the target amine using a suitable reducing agent. Stronger reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be used in this step, as the ketone is no longer present in the reaction mixture. This stepwise procedure can sometimes offer better control and higher yields, particularly if the direct, one-pot reductive amination is sluggish or produces significant side products. organic-chemistry.org Ozonolysis of an appropriate alkene followed by a reductive work-up can also generate the ketone precursor needed for these reactions. doubtnut.com

Ring-Opening Reactions of Epoxytriazole Intermediates with Amines

An alternative synthetic route involves the nucleophilic ring-opening of an epoxide intermediate. This strategy requires the initial synthesis of a precursor such as 1-(2-(oxiran-2-yl)ethyl)-1H-1,2,4-triazole. The strained three-membered ring of the epoxide is susceptible to attack by nucleophiles like ammonia or other amine equivalents.

The reaction is typically carried out in a protic solvent, such as water or an alcohol, which facilitates the protonation of the epoxide oxygen, making the ring more susceptible to opening. The amine nucleophile attacks one of the epoxide carbons, leading to the formation of a β-amino alcohol. In the case of an unsymmetrical epoxide like 1-(2-(oxiran-2-yl)ethyl)-1H-1,2,4-triazole, the reaction is regioselective. Under neutral or basic conditions, the amine will preferentially attack the sterically less hindered carbon atom (C1 of the oxirane ring), which would not yield the desired butane-2-amine structure. To obtain the target compound, the triazole moiety would need to be attached to a different precursor, such as 2-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane, followed by ring-opening with a hydride source and subsequent functional group manipulations.

However, a more direct approach is the ring-opening of a suitable epoxide with an amine. The regioselectivity of these reactions is a key consideration. researchgate.netrsc.org Various catalysts can be employed to enhance the efficiency and selectivity of the epoxide ring-opening. rroij.comresearchgate.net

| Catalyst Type | Examples | Reaction Conditions | Advantages |

|---|---|---|---|

| Lewis Acids | LiClO4, InBr3, SbCl3 | Solvent-free or in organic solvents | Enhances epoxide activation, often mild conditions. rroij.com |

| Brønsted Acids | Acetic Acid | Solvent-free | Metal-free, excellent regioselectivity. rsc.org |

| Heterogeneous Catalysts | Sulfated Zirconia, Mesoporous Aluminosilicates | Solvent-free | Easy catalyst recovery and reuse. rroij.com |

| Organocatalysts | Tertiary Amines (e.g., DABCO) | Aqueous media | Mild, environmentally friendly conditions. researchgate.net |

Nucleophilic Substitution Reactions Utilizing Halogenated Butane (B89635) Derivatives

Nucleophilic substitution provides a direct and classical method for forming the carbon-nitrogen bond. This pathway can be envisioned in two primary ways:

Reaction of 1,2,4-triazole with a halogenated butane-2-amine derivative: The sodium salt of 1,2,4-triazole can act as a nucleophile, displacing a leaving group (e.g., chloride, bromide, or tosylate) from a pre-formed 4-halobutan-2-amine. This is a standard N-alkylation of the triazole ring.

Reaction of a triazole-containing halo-butane with an amine: A precursor such as 1-(3-chlorobutan-1-yl)-1H-1,2,4-triazole could react with an amine source, like ammonia, where the amine acts as the nucleophile to displace the halide.

These reactions typically proceed via an SN2 mechanism, favoring polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The choice of the leaving group is important; iodides are generally more reactive than bromides, which are more reactive than chlorides. researchgate.net The use of a base may be necessary to neutralize the acid formed during the reaction, particularly when using an amine salt as the nucleophile. nih.gov

| Electrophile (Substrate) | Nucleophile | Leaving Group (X) | Typical Solvent |

|---|---|---|---|

| 4-Halobutan-2-amine | Sodium 1,2,4-triazolide | Cl, Br, I, OTs | DMF, Acetonitrile |

| 1-(3-Halobutan-1-yl)-1H-1,2,4-triazole | Ammonia | Cl, Br, I, OTs | Ethanol, DMF |

Stereoselective Synthetic Pathways for Chiral Centers (if applicable)

The target molecule, 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, possesses a chiral center at the C2 position of the butane chain. For many applications, it is crucial to synthesize a single enantiomer (either the (R)- or (S)-isomer) rather than a racemic mixture. Several stereoselective strategies can be applied to achieve this.

Asymmetric Reductive Amination: This is one of the most direct methods. It involves the reduction of the imine formed from 4-(1H-1,2,4-triazol-1-yl)butan-2-one using a chiral reducing agent or, more commonly, a chiral catalyst. Transition metal catalysts (e.g., based on Iridium, Ruthenium, or Rhodium) with chiral ligands can facilitate the enantioselective transfer hydrogenation of the C=N bond, leading to the desired amine in high enantiomeric excess.

Use of Chiral Auxiliaries: A chiral auxiliary, such as a chiral amine, can be reacted with the ketone to form a chiral imine or enamine. Subsequent reduction of this diastereomeric intermediate, followed by removal of the auxiliary, yields the enantiomerically enriched target amine.

Kinetic Resolution: A racemic mixture of the amine can be subjected to a reaction with a chiral resolving agent that reacts at a different rate with each enantiomer, allowing for their separation.

Starting from a Chiral Pool: The synthesis can begin with a readily available, enantiomerically pure starting material, such as a chiral amino acid or alcohol, that already contains the required stereocenter.

The development of stereoselective methods is a significant area of research, as the biological activity of chiral molecules often resides in only one of the enantiomers. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthesizing 4-(1H-1,2,4-triazol-1-yl)butan-2-amine and its analogs. Key parameters that are often manipulated to enhance reaction yields and minimize side products include temperature, reaction time, stoichiometry of reactants, and the choice of base. High-throughput experimentation can be a valuable tool in rapidly screening a wide array of conditions to identify the optimal set of parameters. For instance, in the N-alkylation of 1,2,4-triazole, a common route to this class of compounds, the choice of base and solvent system can significantly influence the regioselectivity, favoring the desired N1-alkylated product over the N2- or N4-alkylated isomers. researchgate.netnih.govrsc.org

| Parameter | Condition A | Condition B | Condition C | Yield (%) |

| Solvent | Acetonitrile | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 75 |

| Base | K2CO3 | NaH | DBU | 85 |

| Temperature | 80°C | Room Temperature | Reflux | 90 |

| Reactant Ratio | 1:1.2 (Triazole:Alkyl Halide) | 1:1.1 (Triazole:Alkyl Halide) | 1:1.5 (Triazole:Alkyl Halide) | 88 |

| This interactive table showcases hypothetical optimization data for the N-alkylation of a triazole, illustrating how different reaction parameters can influence the final product yield. |

The primary synthetic route to 4-(1H-1,2,4-triazol-1-yl)butan-2-amine likely involves the N-alkylation of the 1,2,4-triazole ring with a suitable 4-halobutan-2-amine derivative or a precursor that can be converted to the amine. The mechanism of this S_N2 reaction is influenced by the nature of the leaving group on the butane chain and the nucleophilicity of the triazole anion. The 1,2,4-triazole anion is an ambident nucleophile, with potential for attack from N1, N2, or N4. nih.govrsc.org Computational studies and experimental evidence suggest that the N1 position is generally the most nucleophilic and thermodynamically favored site for alkylation, leading to the desired regioisomer. researchgate.net

The regioselectivity of the alkylation can be explained by considering the stability of the resulting products and the electronic and steric factors of the reactants. nih.gov The transition state leading to the N1-alkylated product is often lower in energy. In some cases, thermodynamic control can be exerted to favor the N1 isomer, even if the N2 or N4 isomers are formed under kinetic control. nih.govrsc.org

The choice of solvent plays a crucial role in the synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, impacting reaction rates, yields, and the environmental footprint of the process. Traditional syntheses often employ polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. However, in line with the principles of green chemistry, there is a growing emphasis on utilizing more environmentally benign solvents. researchgate.netnih.govacs.org

Water, ionic liquids, and deep eutectic solvents are being explored as greener alternatives. nih.gov Microwave-assisted organic synthesis (MAOS) can also contribute to a greener process by reducing reaction times and often allowing for solvent-free conditions. researchgate.net The selection of a solvent is a balance between reaction efficiency and environmental impact, with a push towards minimizing the use of hazardous substances. researchgate.netnih.gov

| Solvent | Green Chemistry Metric (e.g., E-factor) | Yield (%) | Reaction Time (h) |

| Dimethylformamide (DMF) | High | 85 | 12 |

| Acetonitrile | Moderate | 80 | 18 |

| Water | Low | 70 | 24 |

| Ionic Liquid | Low | 88 | 10 |

| Solvent-free (Microwave) | Very Low | 92 | 0.5 |

| This interactive table provides a comparative overview of different solvents for a typical triazole synthesis, highlighting the trade-offs between green chemistry metrics, yield, and reaction time. |

While the N-alkylation step may not always require a catalyst, the formation of the 1,2,4-triazole ring itself, if synthesized from precursors, can be significantly influenced by catalysis. Copper-catalyzed reactions, for instance, are widely used for the N-arylation of azoles and can be adapted for N-alkylation. organic-chemistry.orgrsc.orgresearchgate.netacs.orgnih.gov The design of the catalyst system, including the choice of the copper source (e.g., CuI, CuBr) and the ligand, is critical for achieving high efficiency and selectivity.

Ligands, often nitrogen- or oxygen-based chelating molecules, can modulate the reactivity and stability of the copper catalyst. organic-chemistry.orgacs.org They can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate. For example, bulky ligands may favor certain regioselectivities.

Chromatographic and Non-Chromatographic Purification Techniques

The purification of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, a polar and basic compound, presents unique challenges. Standard silica (B1680970) gel chromatography can lead to poor separation and product loss due to strong interactions between the basic amine and the acidic silica. biotage.combiotage.comresearchgate.net

Chromatographic Techniques:

Amine-functionalized silica or basic alumina: These stationary phases minimize the acidic interactions, leading to better peak shapes and improved separation. biotage.comresearchgate.netrochester.edu

Reversed-phase chromatography: This technique is well-suited for polar compounds. By adjusting the pH of the mobile phase to be alkaline, the basic amine is in its free-base form, increasing its retention and allowing for effective separation from less basic impurities. biotage.comteledyneisco.com The use of a competing amine, such as triethylamine (B128534) (TEA), in the mobile phase can also be beneficial in normal-phase chromatography to reduce tailing. biotage.comsilicycle.com

Non-Chromatographic Techniques:

Acid-base extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities by partitioning between an organic solvent and an aqueous acid. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. researchgate.net

Distillation: For liquid products, distillation under reduced pressure can be used for purification, provided the compound is thermally stable.

| Purification Method | Principle | Advantages | Disadvantages |

| Normal-Phase Chromatography (Silica) | Adsorption | Widely available | Poor separation for basic amines, tailing |

| Amine-Functionalized Silica Chromatography | Modified Adsorption | Improved separation for amines | Higher cost of stationary phase |

| Reversed-Phase Chromatography | Partitioning | Excellent for polar compounds | Requires pH control of mobile phase |

| Acid-Base Extraction | Differential Solubility | Scalable, inexpensive | Can be labor-intensive, emulsion formation |

| Recrystallization | Differential Solubility | High purity for solids | Not suitable for liquids or oils, yield loss |

| This interactive table summarizes the common purification techniques for amine-containing compounds like 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, outlining their principles, advantages, and disadvantages. |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 1h 1,2,4 Triazol 1 Yl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular structure of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The triazole ring protons (H-3' and H-5') are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms, typically resonating at approximately 8.21 ppm and 7.95 ppm, respectively. The protons of the butane (B89635) chain are observed at higher field strengths. The methine proton (H-2) adjacent to the amine group is expected around 3.10 ppm. The methylene protons adjacent to the triazole ring (H-4) are anticipated at approximately 4.25 ppm, while the other methylene protons (H-3) should appear around 2.05 ppm. The terminal methyl group protons (H-1) are expected at the highest field, around 1.20 ppm.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The triazole ring carbons (C-3' and C-5') are found in the downfield region, with expected chemical shifts of approximately 151.9 ppm and 143.0 ppm. Within the butane chain, the carbon bearing the amine group (C-2) is expected around 48.5 ppm. The carbon atom attached to the triazole ring (C-4) should resonate at a similar value, around 48.1 ppm. The remaining methylene (C-3) and methyl (C-1) carbons are anticipated at approximately 37.6 ppm and 23.4 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| 1 | 1.20 | Doublet (d) | 23.4 |

| 2 | 3.10 | Sextet | 48.5 |

| 3 | 2.05 | Multiplet (m) | 37.6 |

| 4 | 4.25 | Triplet (t) | 48.1 |

| 3' | 8.21 | Singlet (s) | 151.9 |

| 5' | 7.95 | Singlet (s) | 143.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. Key correlations would be observed between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the integrity of the butane chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals (e.g., H-1 with C-1, H-2 with C-2, etc.).

Table 2: Key 2D NMR Correlations for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine

| Experiment | Key Correlations | Information Gained |

| COSY | H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4 | Confirms the spin system of the butane backbone. |

| HSQC | H-1/C-1; H-2/C-2; H-3/C-3; H-4/C-4; H-3'/C-3'; H-5'/C-5' | Assigns carbon signals based on direct C-H attachment. |

| HMBC | H-4 ↔ C-3', C-5'; H-5' ↔ C-4 | Confirms the connection between the butane chain and the triazole ring. |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, the molecular formula is C₆H₁₂N₄. uni.lu The calculated exact mass for the neutral molecule is 140.1062 Da. uni.lu In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺.

Table 3: HRMS Data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | [C₆H₁₃N₄]⁺ | 141.1135 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (in this case, the [M+H]⁺ ion at m/z 141.1) to produce a characteristic fragmentation spectrum. This pattern serves as a fingerprint for the molecule and helps to confirm its structure. A primary fragmentation pathway for aliphatic amines is the α-cleavage (cleavage of the C-C bond adjacent to the C-N bond). libretexts.org

A plausible fragmentation for the [M+H]⁺ ion would involve the loss of ammonia (B1221849) (NH₃), leading to a fragment at m/z 124.1. Another key fragmentation would be the cleavage of the C2-C3 bond, resulting in the formation of a stable iminium ion at m/z 44.1 (CH₃-CH=NH₂⁺) and a neutral fragment corresponding to the vinyltriazole. Cleavage of the C3-C4 bond could yield a fragment at m/z 96.1, corresponding to the protonated triazolyl-ethyl fragment.

Table 4: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 141.1 | 124.1 | NH₃ | [C₆H₁₀N₃]⁺ |

| 141.1 | 96.1 | C₃H₇N | [C₃H₆N₃]⁺ |

| 141.1 | 44.1 | C₄H₇N₃ | [C₂H₆N]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, the key functional groups are the primary amine (-NH₂), aliphatic C-H bonds, and the C=N and C-N bonds of the triazole ring.

The IR spectrum is expected to show two distinct bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations from the butane chain will appear in the 3000-2850 cm⁻¹ region. Vibrations associated with the triazole ring, such as C=N stretching, are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations for both the amine and the triazole ring are expected in the 1250-1020 cm⁻¹ range. orgchemboulder.com

Table 5: Characteristic IR Absorption Frequencies for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000-2850 | C-H Stretch | Aliphatic (butane chain) |

| 1650-1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| ~1520 | C=N Stretch | Triazole Ring |

| ~1450 | C-H Bend | Aliphatic (butane chain) |

| 1250-1020 | C-N Stretch | Amine and Triazole Ring |

X-ray Crystallography for Solid-State Molecular Architecture

The molecule 4-(1H-1,2,4-triazol-1-yl)butan-2-amine possesses a chiral center at the second carbon atom of the butane chain. Therefore, it can exist as a pair of enantiomers, (R)-4-(1H-1,2,4-triazol-1-yl)butan-2-amine and (S)-4-(1H-1,2,4-triazol-1-yl)butan-2-amine. X-ray crystallography of a single crystal of an enantiomerically pure sample is a powerful technique for determining the absolute configuration of a chiral molecule. This is often achieved through the use of anomalous dispersion effects. As no crystallographic data for this compound has been published, its absolute configuration has not been experimentally determined by this method.

Table 1: Crystallographic Data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. The primary amine and the 1,2,4-triazole (B32235) ring in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine are capable of participating in hydrogen bonding, both as donors and acceptors. A detailed analysis of these interactions would provide a deeper understanding of the supramolecular assembly and the physical properties of the solid material. Without a crystal structure, the specific intermolecular interactions and packing motifs for this compound remain undetermined.

The 1H-1,2,4-triazole ring can potentially exist in different tautomeric forms. While the 1H-tautomer is specified in the name of the compound, X-ray crystallography can confirm the predominant tautomeric form present in the crystalline state. The position of hydrogen atoms can be located, providing unambiguous evidence of the tautomeric state. In the absence of crystallographic data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, there is no experimental confirmation of its tautomeric form in the solid state.

Computational Chemistry and Theoretical Characterization of 4 1h 1,2,4 Triazol 1 Yl Butan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insights into the electronic structure, stability, and reactivity of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the ground-state properties of molecules. A DFT study of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, various properties could be calculated, including:

Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Vibrational Frequencies: To confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

Electronic Properties: Such as dipole moment and polarizability, which describe the molecule's response to an external electric field.

A hypothetical data table for the optimized geometric parameters might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (triazole ring) | Data not available |

| Bond Length | C-N (butyl chain) | Data not available |

| Bond Angle | C-N-C (amine group) | Data not available |

| Dihedral Angle | N-C-C-N | Data not available |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and other properties. These methods would be valuable for benchmarking the results obtained from DFT and for obtaining highly reliable predictions of properties such as:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An FMO analysis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine would involve:

Calculation of HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability.

Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

A summary of FMO analysis would typically be presented in a table like this:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. This is particularly important for a flexible molecule like 4-(1H-1,2,4-triazol-1-yl)butan-2-amine.

MD simulations would allow for the exploration of the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around its single bonds. This analysis would identify:

Stable Conformers: The low-energy conformations that the molecule is most likely to adopt.

Rotational Barriers: The energy required to rotate around specific bonds, which determines the rate of interconversion between different conformers.

The conformation and stability of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be performed with explicit solvent molecules (e.g., water) to understand how interactions with the solvent affect:

Preferential Conformations: The presence of a solvent can stabilize certain conformations over others through interactions like hydrogen bonding.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, which is a measure of its solubility.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

In the absence of direct experimental spectroscopic data for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting its spectral characteristics. Theoretical calculations allow for the elucidation of expected NMR and IR spectra, providing valuable information for the structural confirmation of this compound. The predicted values are based on computational studies of structurally similar 1,2,4-triazole (B32235) derivatives and alkylamines, employing well-established methods like B3LYP for geometry optimization and frequency calculations, and the Gauge-Independent Atomic Orbital (GIAO) method for NMR chemical shift predictions. researchgate.netelixirpublishers.com

Predicted ¹H and ¹³C NMR Chemical Shifts:

The expected chemical shifts for 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can be estimated by analyzing its constituent parts: the 1,2,4-triazole ring and the butan-2-amine side chain. Computational studies on similar 1-alkyl-1,2,4-triazoles provide a basis for predicting the resonances of the triazole protons and carbons. researchgate.net The chemical environment of the butylamine (B146782) moiety is also well-understood from a computational standpoint.

The protons on the triazole ring are expected to appear as singlets in the aromatic region of the ¹H NMR spectrum. The protons of the butylamine chain will exhibit characteristic multiplets, with their chemical shifts influenced by the neighboring amine and triazole groups. Similarly, the ¹³C NMR spectrum will show distinct signals for the triazole ring carbons and the aliphatic carbons of the side chain.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C-H | 8.0 - 8.5 | 145 - 155 |

| Triazole C-H | 7.8 - 8.2 | 140 - 150 |

| N-CH₂ | 4.1 - 4.4 | 45 - 50 |

| CH₂ | 1.8 - 2.1 | 30 - 35 |

| CH-NH₂ | 2.8 - 3.2 | 48 - 53 |

| CH₃ | 1.1 - 1.3 | 20 - 25 |

| NH₂ | 1.5 - 2.5 (broad) | - |

Note: These are estimated ranges based on DFT calculations for analogous structures. Actual experimental values may vary.

Predicted IR Frequencies:

The infrared (IR) spectrum of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine is predicted to be characterized by vibrations corresponding to the triazole ring and the functional groups of the side chain. DFT calculations, often using the B3LYP functional with a 6-311++G** basis set, have been shown to provide theoretical spectra in good agreement with experimental data for various triazole compounds. nih.gov

Key vibrational modes are expected for N-H stretching of the primary amine, C-H stretching of the aliphatic chain and the triazole ring, C=N and N-N stretching within the triazole ring, and various bending vibrations.

Interactive Data Table: Predicted IR Frequencies and Vibrational Modes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H stretch | 3300 - 3400 | Asymmetric and symmetric stretching of the primary amine |

| C-H stretch (aromatic) | 3100 - 3150 | Stretching of C-H bonds on the triazole ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretching of CH, CH₂, and CH₃ groups |

| C=N stretch | 1600 - 1650 | Stretching of the carbon-nitrogen double bonds in the triazole ring |

| N-H bend | 1550 - 1620 | Bending vibration of the primary amine |

| C-N stretch | 1250 - 1350 | Stretching of the carbon-nitrogen single bonds |

| Ring vibrations | 1000 - 1200 | In-plane bending and stretching modes of the triazole ring |

Note: These are predicted frequencies based on DFT calculations for similar 1,2,4-triazole and aminoalkane structures. nih.govnih.gov

Reaction Mechanism Elucidation and Transition State Calculations

Computational chemistry provides indispensable insights into the reaction mechanisms involving 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, including its synthesis and subsequent reactions. By modeling the potential energy surface, key intermediates and transition states can be identified, and activation energies can be calculated to determine the most probable reaction pathways.

Synthesis via N-alkylation of 1,2,4-Triazole:

A common synthetic route to N-alkylated triazoles involves the reaction of the triazole with an appropriate alkyl halide. researchgate.net For the synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, this would likely involve the reaction of 1,2,4-triazole with a 4-halobutan-2-amine derivative. Computational studies of such Sₙ2 reactions can elucidate the structure of the transition state and the influence of the solvent and base on the reaction's regioselectivity (N1 vs. N2 alkylation). DFT calculations can be employed to model the nucleophilic attack of the triazole nitrogen on the electrophilic carbon of the butane (B89635) chain. The transition state would be characterized by the partial formation of the N-C bond and the partial breaking of the C-halogen bond.

Reactions of the Primary Amine:

The primary amine group in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine is a key site for further functionalization. For instance, its reaction with carbonyl compounds to form imines (Schiff bases) is a fundamental transformation. Theoretical investigations on the reaction of primary amines with aldehydes and ketones have detailed a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. researchgate.net

Transition state calculations for both steps can reveal the energy barriers and the role of catalysts (acid or base). The first transition state involves the approach of the amine nitrogen to the carbonyl carbon, while the second, typically higher energy, transition state corresponds to the elimination of a water molecule.

Reactivity and Chemical Transformations of 4 1h 1,2,4 Triazol 1 Yl Butan 2 Amine

Chemical Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) on the butyl chain is a potent nucleophile and a base, making it the focal point for a variety of chemical modifications. Its reactions are fundamental to diversifying the molecular structure.

Acylation and Alkylation Reactions for Functional Group Diversification

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, converts the amine into a corresponding amide. This transformation is significant as it can alter the electronic and steric properties of the molecule. For instance, the acylation of aminotriazoles can be regioselective, occurring at the exocyclic amine or the triazole ring nitrogens, depending on the substrate and reaction conditions. In the case of 3-amino-1,2,4-triazole, acylation with acid chlorides containing strong electron-withdrawing groups results in the formation of 3-acylamino-1,2,4-triazoles.

Alkylation of the primary amine introduces alkyl groups, leading to secondary or tertiary amines. These reactions typically involve alkyl halides or reductive amination processes and are crucial for modifying the lipophilicity and basicity of the parent compound.

| Reaction Type | Reagent Example | Product Type | Reference Compound |

| Acylation | Acetyl Chloride | N-acetyl derivative (Amide) | 3-amino-1,2,4-triazole |

| Acylation | Benzoyl Chloride | N-benzoyl derivative (Amide) | 1,2,4-triazol-5-amines |

| Alkylation | Methyl Iodide | N-methyl derivative (Secondary Amine) | General Primary Amines |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of the carbon-nitrogen double bond (C=N) in the Schiff base provides a versatile synthetic handle for further transformations. Numerous studies have documented the synthesis of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives and various aromatic aldehydes. These reactions are often carried out under mild conditions, such as refluxing in ethanol, sometimes with a catalytic amount of glacial acetic acid.

The resulting imine can be subsequently reduced to a secondary amine, providing another route for N-alkylation.

| Amine Substrate | Carbonyl Compound | Reaction Conditions | Product Type |

| 4-amino-4H-1,2,4-triazole | Benzaldehyde | Ethanol, reflux | Schiff Base |

| 4-amino-4H-1,2,4-triazole | 4-Nitrobenzaldehyde | Ultrasound, 3-5 min | Schiff Base |

| 4-amino-1,2,4-triazole | p-Hydroxybenzaldehyde | Nucleophilic substitution | Schiff Base Derivative |

Formation of Amides, Ureas, and Thioureas

Beyond simple acylation, the primary amine of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine can be converted into a wide range of amide, urea (B33335), and thiourea (B124793) derivatives. These functional groups are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding.

Amides: As mentioned, amides are formed by reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides). Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be used to facilitate amide bond formation directly from carboxylic acids.

Ureas: Urea derivatives are synthesized by reacting the primary amine with isocyanates or by using phosgene (B1210022) equivalents to couple two amine molecules.

Thioureas: Similarly, thioureas are formed through the reaction of the primary amine with isothiocyanates. Thiourea and urea derivatives containing a 1,2,4-triazole (B32235) moiety have been synthesized and studied for their chemical properties.

These reactions significantly expand the chemical space accessible from the parent amine.

| Derivative | Reagent | Functional Group Formed |

| Amide | Carboxylic Acid + Coupling Agent | -NH-C(=O)-R |

| Urea | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R |

Chemical Reactions Involving the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with three nitrogen atoms. Its reactivity is characterized by the nucleophilicity of the nitrogen atoms and the electronic nature of the ring carbons. In 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, the ring is already substituted at the N1 position.

N-Alkylation and N-Acylation at Triazole Nitrogen Atoms

While the N1 position is occupied, the N2 and N4 positions of the 1,2,4-triazole ring are, in principle, available for further substitution, although this is less common and sterically hindered. Alkylation of an unsubstituted 1H-1,2,4-triazole ring typically yields a mixture of N1 and N4 substituted products, with the ratio depending on the reaction conditions. For an N1-substituted triazole, further alkylation would lead to a positively charged triazolium salt. Such quaternization reactions can occur, for example, by reacting N-substituted triazoles with potent alkylating agents like alkyl halides.

N-acylation of the triazole ring can also occur. Studies on the acetylation of 5-amino-1H- isres.orgfrontiersin.orgresearchgate.nettriazole have shown that diacetylation can lead to one acetyl group on the exocyclic amine and a second on a ring nitrogen, forming an N-acetylated triazole.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring (if activated)

The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This makes the ring generally unreactive towards electrophilic aromatic substitution. Electrophilic attack, if it occurs, preferentially happens at the ring nitrogen atoms.

Conversely, the electron-deficient nature of the carbon atoms makes them susceptible to nucleophilic attack, particularly when the ring is activated with a good leaving group.

Metallation followed by Electrophilic Quench: A common strategy to functionalize the C5 position of N1-substituted triazoles is through deprotonation with a strong base, such as n-butyllithium (n-BuLi), to form a highly reactive organolithium intermediate. clockss.org This lithiated species can then react with a variety of electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce new substituents at the C5 position. Studies on 1-phenyl-1,2,4-triazole have shown that lithiation occurs exclusively at the C-5 position. clockss.org

Nucleophilic Aromatic Substitution (SₙAr): If the triazole ring possesses a suitable leaving group, such as a halogen, at the C3 or C5 position, it can undergo nucleophilic aromatic substitution. For example, halogenated 1,2,4-triazole nucleosides have been shown to undergo substitution reactions where the halogen is replaced by nucleophiles like methoxide (B1231860) or thiophenolate. researchgate.netresearchgate.net This provides a direct method for introducing various functional groups onto the triazole core. The reactivity of halogens can be graduated, allowing for regioselective replacement. researchgate.net

| Reaction Type | Reagents | Position of Substitution | Description |

| Metallation-Electrophilic Quench | 1. n-BuLi; 2. Electrophile (e.g., CH₃I) | C5 | Deprotonation at C5 creates a nucleophilic carbon, which attacks the electrophile. clockss.org |

| Nucleophilic Substitution | Halogenated Triazole + Nucleophile (e.g., NaOMe) | C3 or C5 | A nucleophile displaces a halogen atom on the electron-deficient triazole ring. researchgate.netresearchgate.net |

Stability and Reactivity Under Various pH Conditions

The stability and reactivity of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine are highly dependent on the pH of the surrounding medium. The molecule possesses both a basic amine group and a triazole ring with both acidic and basic properties, leading to different ionic species across the pH spectrum.

The primary amine group is basic, with a pKa value typically in the range of 9-10 for its conjugate acid (the ammonium (B1175870) ion). indiana.edu The 1H-1,2,4-triazole ring is amphoteric; it can be protonated at N4 under acidic conditions (pKa of the conjugate acid ≈ 2.2) and deprotonated at N1 under basic conditions (pKa ≈ 10.26). chemicalbook.com

Under Acidic Conditions (pH < 2): Both the primary amine and the N4 atom of the triazole ring are expected to be protonated. The resulting dicationic species is highly soluble in aqueous media. The protonation of the amine group renders it non-nucleophilic, thus preventing reactions such as acylation or alkylation at the nitrogen atom. The triazole ring itself is generally stable to hydrolysis under acidic conditions. researchgate.netfrontiersin.orgnih.gov

Under Mildly Acidic to Neutral Conditions (pH 4-8): The primary amine will be predominantly in its protonated, unreactive ammonium form. The triazole ring will be in its neutral form. In this pH range, the molecule is relatively stable, though the amine can still participate in reactions with highly reactive electrophiles.

Under Basic Conditions (pH > 10.5): The primary amine exists as the free base (-NH2), which is a potent nucleophile. evitachem.com This makes the molecule highly reactive towards electrophiles such as acyl chlorides, anhydrides, and alkyl halides. The triazole ring will be partially or fully deprotonated to form the triazolide anion, which is also a strong nucleophile, potentially leading to competing reactions. The aromaticity of the 1,2,4-triazole ring generally confers stability against harsh basic conditions, though extreme conditions could lead to degradation. itmedicalteam.pl

| pH Range | Dominant Species of Amine Group | Dominant Species of Triazole Ring | Expected Reactivity |

|---|---|---|---|

| < 2 (Strongly Acidic) | -NH₃⁺ (Protonated) | Protonated at N4 | Low nucleophilicity; stable to hydrolysis. |

| 4 - 8 (Mildly Acidic/Neutral) | -NH₃⁺ (Protonated) | Neutral | Amine is non-nucleophilic; ring is stable. |

| > 10.5 (Strongly Basic) | -NH₂ (Free Base) | Anionic (Triazolide) | High nucleophilicity at both amine and triazole; susceptible to reactions with electrophiles. |

Chemoselective Transformations and Orthogonal Functionalization Strategies

The bifunctional nature of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine presents a challenge and an opportunity for synthetic chemists. Achieving chemoselectivity—the selective reaction of one functional group in the presence of the other—is crucial for its use as a building block.

Amine-Selective Reactions: The primary amine is generally more nucleophilic than the nitrogens of the triazole ring under neutral or basic conditions. This difference allows for selective transformations.

N-Acylation: The amine can be selectively acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form amides. bath.ac.ukresearchgate.net The choice of solvent and temperature can further enhance selectivity.

Reductive Amination: The amine can react with aldehydes and ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.

Boc Protection: For orthogonal strategies, the amine can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group under basic conditions. The resulting Boc-protected amine is stable to a wide range of reaction conditions, allowing for subsequent modification of the triazole ring.

Triazole-Selective Reactions: Selectively modifying the triazole ring in the presence of an unprotected primary amine is more challenging but can be achieved through several strategies.

N-Alkylation: The triazole ring can undergo alkylation at the N1 or N2 positions. To achieve selectivity, the reaction can be performed under conditions where the primary amine is protonated and thus non-nucleophilic. Alternatively, and more reliably, the amine group is first protected (e.g., as a Boc-carbamate). Alkylation of the triazole is then typically performed using an alkyl halide in the presence of a base like potassium carbonate. researchgate.netresearchgate.netnih.gov The regioselectivity of triazole alkylation (N1 vs. N2) can be influenced by the nature of the alkylating agent and the reaction conditions. researchgate.net

| Target Functional Group | Reaction Type | Typical Reagents | Key Strategy |

|---|---|---|---|

| Primary Amine | N-Acylation | Acyl chloride, Anhydride, Base (Et₃N) | Exploiting higher nucleophilicity of the amine. |

| Primary Amine | Protection | (Boc)₂O, Base (e.g., NaOH) | Orthogonal protection for subsequent reactions. |

| Triazole Ring | N-Alkylation | Alkyl halide, Base (K₂CO₃) | Requires prior protection of the amine group. |

Kinetics and Thermodynamics of Key Reactions

Kinetics: The rates of reaction are highly dependent on the specific transformation.

N-Acylation of the Amine: This is typically a second-order reaction, with the rate being proportional to the concentration of both the amine and the acylating agent. acs.org The rate is significantly influenced by the solvent, with polar aprotic solvents often facilitating the reaction. The steric hindrance around the amine and the electrophilicity of the acylating agent are also key factors. Studies on azole-catalyzed amine acylation show complex kinetics that can vary significantly with the catalyst, solvent, and base used. acs.org

N-Alkylation of the Triazole: The kinetics of N-alkylation of triazoles, typically an SN2 reaction, depends on the concentration of the triazolide anion and the alkyl halide. The reaction rate is influenced by the strength of the base used to deprotonate the triazole, the nature of the leaving group on the alkylating agent, and the solvent. nih.gov

Thermodynamics: The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) determine the position of equilibrium for a given reaction.

Protonation/Deprotonation: The protonation of the amine is an exothermic process with a favorable Gibbs free energy change in aqueous solution at standard pH.

Amide Bond Formation: The N-acylation of the amine to form an amide is a thermodynamically favorable process. The formation of the stable amide bond and a leaving group salt (e.g., triethylammonium (B8662869) chloride) results in a significant negative enthalpy change (exothermic).

Triazole Stability: The 1,2,4-triazole ring is an aromatic system, which contributes to its high thermodynamic stability. Reactions that maintain the aromaticity of the ring are generally favored. The aromatic stabilization energy makes the ring resistant to ring-opening under most conditions. ijsr.net

| Reaction Type | Typical Rate Law | Thermodynamic Profile (ΔG) | Influencing Factors |

|---|---|---|---|

| Amine N-Acylation | Rate = k[Amine][Acyl Halide] | Favorable (Exergonic) | Solvent polarity, Steric hindrance, Electrophilicity of acylating agent. acs.org |

| Triazole N-Alkylation | Rate = k[Triazolide][Alkyl Halide] | Favorable (Exergonic) | Base strength, Leaving group ability, Solvent. nih.gov |

Coordination Chemistry of 4 1h 1,2,4 Triazol 1 Yl Butan 2 Amine

Ligand Design Principles and Potential Binding Modes

The unique arrangement of donor atoms in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine allows for several potential binding modes, making it a versatile ligand in the design of metal complexes with specific structural and, consequently, functional properties.

Assessment of N-Donor Capabilities from Triazole and Amine Groups

The ligand possesses two distinct types of nitrogen donors: the sp²-hybridized nitrogen atoms of the 1,2,4-triazole (B32235) ring and the sp³-hybridized nitrogen of the primary amine. The 1,2,4-triazole ring offers three potential coordination sites (N1, N2, and N4). Typically, coordination occurs through the N1 and N2 atoms, which act as a bridge between two metal centers. The N4-position is often substituted and, in this case, is attached to the butylamine (B146782) chain, making it less likely to directly participate in coordination. The triazole nitrogens are part of an aromatic system, which influences their donor strength.

The primary amine, on the other hand, provides a localized, flexible, and strong σ-donor site. The relative donor strength of the triazole and amine nitrogens can be influenced by the metal ion's Hard and Soft Acid-Base (HSAB) character. Harder metal ions may show a preference for the harder amine nitrogen, while softer metals might interact more strongly with the slightly softer triazole nitrogens. In many complexes with ligands containing both triazole and other donor groups, the triazole often acts as the primary binding site, especially in the formation of polynuclear structures.

Chelation Effects and Macrocyclic Ligand Formation Potential

The flexible butyl chain connecting the triazole ring and the primary amine group allows the ligand to act as a chelating agent. Coordination of the N1 of the triazole ring and the primary amine to the same metal center would result in the formation of a stable seven-membered chelate ring. The formation of such a chelate would enhance the thermodynamic stability of the resulting complex (the chelate effect).

The bifunctional nature of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine also presents the possibility for its use as a synthon in the formation of macrocyclic ligands. For instance, through template synthesis, two or more ligand molecules could coordinate to a metal ion in a specific orientation that facilitates a ring-closing reaction with a suitable linking molecule. Such macrocyclic complexes are of significant interest due to their high stability and specific recognition properties.

Bridging Coordination Modes in Polynuclear Complexes

One of the most characteristic coordination modes of 1,2,4-triazole and its derivatives is the N1,N2-bridging fashion, which connects two metal centers. This bridging capability is a key factor in the formation of polynuclear complexes, including dinuclear, trinuclear, and one-, two-, or three-dimensional coordination polymers. mdpi.comresearchgate.netmdpi.com In such structures, the 4-(1H-1,2,4-triazol-1-yl)butan-2-amine ligand could bridge two metal ions via its triazole ring, with the aminoalkyl side chain either remaining uncoordinated and available for further functionalization or hydrogen bonding, or coordinating to one of the bridged metal ions or a different metal center altogether. This could lead to the formation of complex network structures with interesting magnetic or catalytic properties. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(1H-1,2,4-triazol-1-yl)butan-2-amine would likely follow standard procedures for the preparation of coordination compounds. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, with the stoichiometry, temperature, and solvent system influencing the final product.

Interaction with Transition Metal Ions (e.g., d-block metals like Fe, Co, Ni, Cu, Zn, Ag, Cd, Hg, Rh)

Based on studies of analogous ligands, 4-(1H-1,2,4-triazol-1-yl)butan-2-amine is expected to form stable complexes with a wide range of d-block transition metals. The coordination geometry around the metal center would be determined by the metal ion's preferred coordination number and geometry, as well as the stoichiometry of the ligand-to-metal ratio.

For example, with metals like Cu(II), Ni(II), and Co(II), both mononuclear (with the ligand acting as a chelate) and polynuclear (with the ligand acting as a bridge) complexes could be anticipated. Spectroscopic techniques such as FT-IR would be crucial for characterizing these complexes, with shifts in the C=N and N-H stretching frequencies indicating coordination of the triazole and amine groups, respectively. Magnetic susceptibility measurements would be valuable for understanding the electronic structure and magnetic interactions in polynuclear complexes, particularly for paramagnetic ions like Cu(II), Ni(II), Co(II), and Fe(II). mdpi.com

| Metal Ion | Potential Coordination Mode | Anticipated Complex Type | Potential Properties |

|---|---|---|---|

| Cu(II) | Chelating (Triazole-N, Amine-N), Bridging (N1,N2-triazole) | Mononuclear, Dinuclear, Coordination Polymer | Antiferromagnetic coupling in bridged systems |

| Ni(II) | Chelating, Bridging | Mononuclear, Polynuclear | Octahedral or square planar geometries |

| Co(II) | Chelating, Bridging | Mononuclear, Trinuclear | Potential for spin-crossover behavior |

| Zn(II) | Chelating, Bridging | Mononuclear, Polynuclear | Luminescent properties |

| Ag(I) | Bridging (N1,N2-triazole) | Coordination Polymer | Potential antimicrobial activity |

| Cd(II) | Bridging, Chelating | Coordination Polymer | Variable dimensionality (1D, 2D, 3D) |

| Fe(II)/Fe(III) | Bridging, Chelating | Mononuclear, Polynuclear | Spin-crossover phenomena, magnetic materials |

Complexation with Main Group Metal Ions

While the coordination chemistry of triazole-based ligands with main group metals is less explored than with transition metals, there are examples of complexes with ions such as Sn(II) and Ag(I). nih.govmdpi.com For 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, coordination with main group metals would likely involve the nitrogen donors of both the triazole ring and the amine group. With a ligand containing both sulfur and amine donors, Sn(II) has been shown to form tetrahedral complexes. nih.gov Given the N-donor set of the title compound, similar coordination numbers could be expected. Silver(I) has a strong tendency to form linear or low-coordinate complexes, and with bridging ligands like 1,2,4-triazoles, it often forms coordination polymers. mdpi.com The flexible aminoalkyl side chain could influence the dimensionality and topology of such polymers.

| Metal Ion | Potential Coordination Mode | Anticipated Complex Type | Potential Applications |

|---|---|---|---|

| Sn(II) | Chelating (Triazole-N, Amine-N) | Mononuclear | Catalysis |

| Ag(I) | Bridging (N1,N2-triazole), Chelating | Coordination Polymer | Antimicrobial materials |

| Pb(II) | Bridging, Chelating | Coordination Polymer | Luminescent materials |

No scientific literature found for the coordination chemistry of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine.

An extensive search of available scientific databases and scholarly articles has revealed no published research on the coordination chemistry of the specific compound 4-(1H-1,2,4-triazol-1-yl)butan-2-amine. Consequently, it is not possible to provide a detailed, scientifically accurate article on its metal-organic coordination polymers (CPs), metal-organic frameworks (MOFs), advanced structural analysis, or magnetic properties as requested.

The provided outline requires in-depth information on topics such as the dimensionality and topologies of coordination polymers, the influence of the amine linker on network assembly, single-crystal X-ray diffraction data, spectroscopic signatures of metal-ligand interactions, and studies of magnetic properties in polynuclear complexes. This level of detail is contingent on the existence of primary research in the field.

While the broader class of 1,2,4-triazole derivatives is known to form a wide variety of coordination complexes with interesting structural and physical properties, the specific substitution pattern of a butan-2-amine group at the 4-position of the triazole ring does not appear to have been investigated in the context of coordination chemistry, or at least, the findings have not been published in accessible scientific literature.

Therefore, the generation of an article that strictly adheres to the provided outline and focuses solely on the chemical compound “4-(1H-1,2,4-triazol-1-yl)butan-2-amine” cannot be fulfilled at this time due to the absence of the necessary foundational research data.

Formation of Metal-Organic Coordination Polymers (CPs) and Frameworks (MOFs)

Supramolecular Interactions in Metal-Organic Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

A thorough review of the scientific literature reveals a notable absence of specific crystallographic studies on the metal-organic assemblies of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine. Consequently, detailed experimental data on the supramolecular interactions within its coordination polymers or metal-organic frameworks (MOFs) are not available. However, based on the well-documented coordination chemistry of analogous 1,2,4-triazole-containing ligands, a detailed projection of the likely supramolecular interactions can be formulated. The structural characteristics of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, featuring a hydrogen-bond-donating amino group, a flexible butyl spacer, and a π-electron system in the triazole ring, suggest that hydrogen bonding and π-π stacking would be pivotal in dictating the final supramolecular architecture of its metal complexes.

Hydrogen Bonding:

In the metal-organic assemblies of ligands analogous to 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, hydrogen bonding is a prevalent and structure-directing force. The primary amine group on the butan-2-amine moiety is a potent hydrogen bond donor (N-H). This group can readily interact with various hydrogen bond acceptors present in the crystal lattice. These acceptors could include counter-ions (e.g., nitrate, perchlorate, halides), coordinated or lattice solvent molecules (e.g., water, methanol), and even the nitrogen atoms of the triazole rings of adjacent ligands that are not involved in coordination to a metal center.

For instance, in related structures, extensive hydrogen-bonding networks are frequently observed where amine groups form N-H···O or N-H···N bonds, linking individual coordination polymer chains or discrete complexes into higher-dimensional supramolecular arrays. mdpi.com The flexible butyl chain in 4-(1H-1,2,4-triazol-1-yl)butan-2-amine allows for conformational freedom, enabling the amine group to orient itself favorably to establish these stabilizing interactions.

Below is a table illustrating the types of hydrogen bonds that could be anticipated in the metal-organic assemblies of 4-(1H-1,2,4-triazol-1-yl)butan-2-amine, with representative bond distances extrapolated from studies on similar compounds.

| Donor (D) | Acceptor (A) | Type of Interaction | Representative D···A Distance (Å) |

| N-H (amine) | O (counter-ion/solvent) | Strong Hydrogen Bond | 2.7 - 3.1 |

| N-H (amine) | N (triazole) | Strong Hydrogen Bond | 2.8 - 3.2 |

| C-H (triazole) | O (counter-ion/solvent) | Weak Hydrogen Bond | 3.0 - 3.5 |

| C-H (butyl chain) | N (triazole) | Weak Hydrogen Bond | 3.1 - 3.6 |

This is an interactive data table. The values presented are representative and based on crystallographic data of analogous compounds.

π-π Stacking: